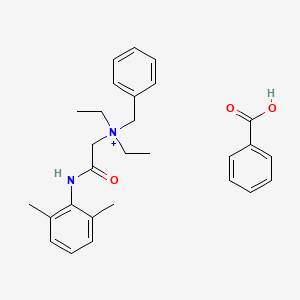

Benzoic acid; denatonium

Description

Historical Context and Discovery within Anesthetic Research

The discovery of denatonium (B1200031) benzoate (B1203000) in 1958 was an accidental yet consequential event that occurred during research into local anesthetics. wikipedia.orgatamanchemicals.com Scientists at the Scottish pharmaceutical firm T. & H. Smith, later Macfarlan Smith, were investigating derivatives of lidocaine (B1675312), a commonly used dental anesthetic, with the goal of enhancing its properties. atamanchemicals.comatamanchemicals.com During this research, they synthesized a new compound by adding a benzyl (B1604629) group to the lidocaine structure. scienceofcooking.com This novel substance, later named denatonium benzoate, was found to be extraordinarily bitter, a characteristic that was not the intended outcome of the anesthetic research but proved to be its most significant attribute. atamanchemicals.comatamanchemicals.com

The serendipitous discovery of its intense bitterness quickly overshadowed its potential anesthetic applications. atamanchemicals.com The laboratory was already involved in extracting brucine, another bitter compound, for use as an alcohol denaturant. atamanchemicals.com However, denatonium benzoate was found to be significantly more bitter and possessed a favorable toxicity profile, making it an ideal replacement. atamanchemicals.com The compound was subsequently registered under the trademark Bitrex. wikipedia.org Its name, "denatonium," is derived from its primary application as a denaturant. scienceofcooking.com

Significance as a Prototypical Bitterant in Chemoreception Studies

Denatonium benzoate is renowned for being the most bitter chemical compound known, with a bitterness threshold for humans as low as 0.05 parts per million (ppm). wikipedia.org This extreme bitterness has made it an invaluable tool in the field of chemoreception, the physiological response to chemical stimuli. It serves as a prototypical bitterant in scientific studies, providing a standardized stimulus for investigating the mechanisms of bitter taste perception. thegoodscentscompany.comscience.gov

Research utilizing denatonium benzoate has been instrumental in elucidating the function of taste receptors, particularly the T2R family of bitter taste receptors. nih.govlmu.edu Studies have shown that denatonium benzoate activates specific taste receptors on the tongue, initiating a signaling cascade that results in the sensation of bitterness. nih.govlmu.edu This has been demonstrated in various animal models, including mice and mudpuppies, where denatonium benzoate reliably elicits responses in taste receptor cells. nih.govjneurosci.org The compound's ability to activate these receptors has been used to explore the complex pathways of taste transduction, including the roles of G-proteins, phospholipase C, and intracellular calcium signaling. nih.govjneurosci.org

Furthermore, the study of denatonium benzoate has extended beyond the oral cavity. Researchers have discovered that bitter taste receptors are also present in other parts of the body, such as the respiratory and gastrointestinal tracts, where they are believed to play protective roles. oup.comphysiology.org Denatonium benzoate is frequently used as a stimulant in these studies to investigate the function of these extra-oral chemoreceptors. For example, research has shown that denatonium can trigger protective responses in the nasal passages and influence hormone secretion in the gut. nih.govphysiology.org

Scope and Academic Relevance of Denatonium Benzoate Research

The academic relevance of denatonium benzoate research is extensive and multidisciplinary. Beyond its foundational role in taste research, its properties have been leveraged in a wide array of scientific investigations.

Key Research Areas Involving Denatonium Benzoate:

| Research Area | Focus of Study | Key Findings |

| Neurobiology | Understanding the neural coding of taste. | Studies have investigated how the brain differentiates between various bitter compounds, with denatonium benzoate serving as a key reference stimulus. thegoodscentscompany.com |

| Pharmacology | Investigating the effects of bitter compounds on cellular pathways. | Research has shown that denatonium benzoate can influence processes such as hormone secretion and smooth muscle relaxation. physiology.orgatamanchemicals.com |

| Toxicology and Product Safety | Developing aversive agents to prevent accidental poisonings. | The addition of denatonium benzoate to household products and automotive fluids is a direct application of research into its deterrent properties. oup.comnih.govsae.org |

| Animal Behavior | Studying taste aversion and feeding behaviors in various species. | Research has explored how different animals perceive and react to the bitterness of denatonium benzoate. oup.com |

| Clinical Research | Use as a placebo and in studies of taste perception disorders. | Its intensely bitter taste allows it to be used to mimic the taste of certain medications in clinical trials and to assess taste function in patients. atamankimya.comnih.gov |

The compound's utility as a research tool is underscored by its consistent and potent activity as a bitter stimulus. This allows for reproducible experiments and provides a solid baseline for comparing the effects of other bitter substances. The ongoing investigation into denatonium benzoate and its interactions with biological systems continues to contribute valuable knowledge to our understanding of chemoreception and its broader physiological implications.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C28H35N2O3+ |

|---|---|

Molecular Weight |

447.6 g/mol |

IUPAC Name |

benzoic acid;benzyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-diethylazanium |

InChI |

InChI=1S/C21H28N2O.C7H6O2/c1-5-23(6-2,15-19-13-8-7-9-14-19)16-20(24)22-21-17(3)11-10-12-18(21)4;8-7(9)6-4-2-1-3-5-6/h7-14H,5-6,15-16H2,1-4H3;1-5H,(H,8,9)/p+1 |

InChI Key |

VWTINHYPRWEBQY-UHFFFAOYSA-O |

Canonical SMILES |

CC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Structural Elucidation in Academic Contexts

Quaternization Reactions of Lidocaine (B1675312) Derivatives

The core structure of the denatonium (B1200031) cation is synthesized through a quaternization reaction, a fundamental process in organic chemistry that converts tertiary amines into quaternary ammonium (B1175870) salts.

The primary precursor for the synthesis of the denatonium cation is lidocaine, a widely available local anesthetic. wikipedia.org The reaction involves the alkylation of the tertiary amine group of lidocaine with an alkyl halide, typically benzyl (B1604629) chloride. acs.orgsciencemadness.org This process is a classic example of a nucleophilic aliphatic substitution (S(_N)2) reaction. acs.orgyoutube.com The lone pair of electrons on the nitrogen atom of lidocaine acts as a nucleophile, attacking the electrophilic carbon atom of benzyl chloride that is bonded to the chlorine. youtube.com This forms a new carbon-nitrogen bond and results in a positively charged quaternary ammonium cation, denatonium, with the chloride ion acting as the counter-ion. youtube.com

This initial product, denatonium chloride, serves as the intermediate for producing other denatonium salts, including denatonium benzoate (B1203000). wikipedia.orgsciencemadness.org

Traditional methods for the quaternization of lidocaine often involved harsh conditions, such as high temperatures (110°C) for extended periods (35 hours) in a solvent-free environment, or reactions in water at 70–90°C for 20–24 hours. acs.org While effective, these methods have significant drawbacks in terms of energy consumption and time.

In line with the principles of green chemistry, which advocate for the use of safer solvents and more efficient processes, recent research has focused on optimizing this synthesis. acs.orgjctjournal.com One successful approach involves using acetonitrile (B52724) as a safer, polar aprotic solvent. acs.org This modification has been shown to reduce the reaction time to 14 hours at a lower temperature of 80°C, while still achieving high yields of 85-95%. acs.org The addition of a catalyst, such as potassium iodide, can further enhance the reaction efficiency. acs.orgchemicalbook.com

The table below compares various synthetic conditions for the preparation of denatonium chloride, highlighting the improvements achieved through the application of green chemistry principles.

| Parameter | Traditional Method (Solvent-Free) | Traditional Method (in Water) | Optimized Method (in Acetonitrile) |

| Solvent | None | Water | Acetonitrile |

| Temperature | 110°C | 70–90°C | 80°C |

| Reaction Time | 35 hours | 20–24 hours | 14 hours |

| Yield | ~92% | ~70% | 85–95% |

Anion Exchange and Salt Formation (e.g., Benzoate, Saccharinate)

Once denatonium chloride is synthesized, the chloride anion can be replaced with a benzoate anion to form the final product, denatonium benzoate. wikipedia.org This can be accomplished through several methods, including a direct anion exchange reaction or a multi-step acid-base reaction. wikipedia.orgacs.orgsciencemadness.org

An initial approach involves a direct ion exchange reaction between denatonium chloride and sodium benzoate in ethanol. acs.org However, this method can lead to the formation of a greasy post-reaction mixture, which complicates the purification process. acs.org

A more effective and commonly employed method is an acid-base reaction pathway. acs.orgsciencemadness.org In this process, denatonium chloride is first reacted with a base, such as potassium hydroxide (B78521) or sodium hydroxide, in an alcoholic solvent. acs.orgsciencemadness.orgchemicalbook.com This reaction forms denatonium hydroxide and a salt byproduct (e.g., potassium chloride), which precipitates out of the solution and can be removed by filtration. acs.orgchemicalbook.com The resulting filtrate, containing denatonium hydroxide, is then neutralized with benzoic acid to yield denatonium benzoate. acs.orgsciencemadness.orgchemicalbook.com The solvent is subsequently removed under reduced pressure to isolate the final product as a white solid. acs.orgchemicalbook.com This method has been shown to produce denatonium benzoate with a purity of over 99.5%. sciencemadness.org

Another variation involves the use of a strong anion exchange resin to convert denatonium chloride to denatonium hydroxide, which is then neutralized with benzoic acid. sciencemadness.org

Advanced Spectroscopic Characterization Techniques for Structural Confirmation (e.g., FTIR, NMR, Mass Spectrometry)

The confirmation of the chemical structure of denatonium benzoate is achieved through a combination of advanced spectroscopic techniques. acs.orgresearchgate.net These methods provide detailed information about the molecule's functional groups and atomic connectivity.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. researchgate.net The FTIR spectra of the reactants and the final product are compared to confirm the formation of new chemical bonds during the quaternization and anion exchange reactions. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR and ¹³C NMR, provides detailed information about the structure and chemical environment of the hydrogen and carbon atoms in the molecule. acs.org By analyzing the chemical shifts, integration, and coupling patterns in the NMR spectra, the precise structure of the denatonium cation and the presence of the benzoate anion can be confirmed. researchgate.net

Mass Spectrometry (MS) is a powerful technique used to determine the mass-to-charge ratio of ions, thereby confirming the molecular weight of the compound. researchgate.net Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to both separate denatonium benzoate from other substances and confirm its identity. researchgate.netnih.govpolymersolutions.com

The following table summarizes key spectroscopic data used for the characterization of denatonium benzoate:

| Spectroscopic Technique | Purpose | Key Observations |

| FTIR | Functional group identification | Confirmation of bonds associated with the quaternary ammonium group and the benzoate anion. researchgate.net |

| ¹H NMR | Structural elucidation of the proton framework | Characteristic signals for the aromatic and aliphatic protons of both the denatonium cation and the benzoate anion. researchgate.net |

| ¹³C NMR | Structural elucidation of the carbon framework | Distinct peaks corresponding to the different carbon environments within the molecule. |

| Mass Spectrometry | Molecular weight determination | Detection of the molecular ion peak corresponding to the mass of the denatonium cation. researchgate.net |

Chemosensory Mechanisms and Receptor Interactions of Denatonium Benzoate

Molecular Recognition and Binding to Bitter Taste Receptors (TAS2Rs/T2Rs)

The interaction between denatonium (B1200031) benzoate (B1203000) and bitter taste receptors is a highly specific process of molecular recognition. This process is fundamental to initiating the signaling cascade that results in the sensation of bitterness.

Denatonium benzoate is a broad-spectrum agonist for a number of human TAS2R subtypes. Research has identified several specific receptors that are activated by this compound, highlighting the complexity of bitter taste perception. In humans, denatonium is recognized by at least eight distinct bitter taste receptors: TAS2R4, TAS2R8, TAS2R10, TAS2R39, TAS2R43, TAS2R16, TAS2R46, and TAS2R47 wikipedia.org. Studies have specifically demonstrated the activation of TAS2R4, TAS2R10, and TAS2R46 by denatonium benzoate biorxiv.orgnih.govjneurosci.orgphysiology.orgoup.compnas.orgresearchgate.net. Further research has expanded this list to include TAS2R13 oup.com. The activation of this array of receptors by a single compound underscores the promiscuous nature of some TAS2Rs, which allows the detection of a wide variety of structurally diverse bitter substances.

| Receptor Subtype | Known Agonist(s) Including Denatonium Benzoate | Reference |

|---|---|---|

| TAS2R4 | Denatonium benzoate, Quinine, Diphenidol, Parthenolide, 3-oxo-C12HSL | biorxiv.orgoup.com |

| TAS2R8 | Denatonium benzoate | oup.com |

| TAS2R10 | Denatonium benzoate, Chloroquine, Strychnine, Parthenolide | nih.govjneurosci.orgphysiology.orgresearchgate.netoup.com |

| TAS2R13 | Denatonium benzoate | oup.com |

| TAS2R14 | Sodium benzoate (weakly) | biorxiv.org |

| TAS2R16 | Denatonium benzoate, Sodium benzoate (weakly) | biorxiv.orgoup.com |

| TAS2R46 | Denatonium benzoate, Strychnine, Parthenolide | jneurosci.orgpnas.orgoup.com |

To elucidate the precise molecular interactions between denatonium benzoate and its receptors, researchers have employed ligand-receptor docking and computational modeling techniques. These studies provide insights into the binding pocket of the receptors and the specific amino acid residues that are critical for agonist recognition and activation.

In silico docking studies performed on TAS2R10 have successfully modeled the binding of denatonium benzoate, along with other agonists like strychnine and parthenolide jneurosci.org. These models have been instrumental in identifying the putative agonist binding pocket located among the transmembrane domains III to VII of the receptor jneurosci.org. Subsequent mutagenesis studies have validated these computational models by demonstrating that alterations to specific residues within this predicted binding site can significantly impact the receptor's sensitivity to denatonium benzoate jneurosci.org. For instance, mutating certain amino acids in TAS2R10 can either decrease or increase the receptor's response to denatonium, confirming their role in the binding and activation process jneurosci.org.

Intracellular Signaling Pathways Mediated by Denatonium Benzoate

Upon binding of denatonium benzoate to a TAS2R, a conformational change is induced in the receptor, initiating a cascade of intracellular signaling events. This process involves the activation of G-proteins and the subsequent modulation of second messenger systems, which ultimately leads to a cellular response.

Bitter taste receptors, including those activated by denatonium benzoate, are coupled to heterotrimeric G-proteins. The canonical G-protein involved in bitter taste transduction is gustducin, a homolog of transducin found in the visual system. Specifically, the α-subunit of gustducin (α-Gustducin) plays a pivotal role in this signaling pathway nih.govnih.govresearchgate.net.

Upon activation by a denatonium-bound TAS2R, the G-protein dissociates into its α-gustducin and βγ-subunits. Both of these components can then go on to activate downstream effector enzymes, propagating the signal within the cell researchgate.net. The involvement of α-gustducin in denatonium-induced signaling has been demonstrated in various cell types, confirming its central role in the transduction of the bitter taste signal nih.govnih.govjci.org.

The activation of the G-protein cascade by denatonium benzoate leads to the modulation of intracellular second messengers, most notably intracellular calcium ([Ca²⁺]i) and cyclic adenosine monophosphate (cAMP).

A hallmark of denatonium-induced signaling is a rapid and transient increase in intracellular calcium concentration biorxiv.orgnih.govresearchgate.netnih.govresearchgate.netnih.gov. This calcium flux is a critical step in the signaling pathway and is primarily due to the release of calcium from intracellular stores, such as the endoplasmic reticulum nih.govnih.gov. Studies have shown that denatonium benzoate triggers a dose-dependent elevation of intracellular calcium in taste receptor cells and other cell types expressing TAS2Rs jci.orgresearchgate.netresearchgate.net.

In addition to calcium signaling, denatonium benzoate has also been shown to modulate cAMP levels. Some studies suggest that denatonium can lead to a reduction in intracellular cAMP levels nih.govnih.govnih.gov. This decrease in cAMP is thought to occur through the activation of phosphodiesterases by the α-gustducin subunit, which then hydrolyze cAMP nih.gov. However, other research indicates that denatonium-induced signaling can also be reversible by increasing cAMP levels, suggesting a more complex interplay between these two second messenger systems researchgate.netmdpi.com.

The release of intracellular calcium is directly linked to the activation of the Phospholipase C (PLC) and Inositol 1,4,5-trisphosphate (IP3) pathway. Following the dissociation of the G-protein, the βγ-subunits are thought to activate PLCβ2 nih.govfrontiersin.org.

Activated PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and IP3 nih.gov. IP3 subsequently binds to IP3 receptors on the membrane of the endoplasmic reticulum, which are ligand-gated calcium channels. This binding event triggers the opening of these channels and the release of stored calcium into the cytoplasm, leading to the observed increase in intracellular calcium concentration nih.govnih.govresearchgate.net. The inhibition of PLC has been shown to reduce the cellular response to denatonium, confirming the critical role of this pathway in bitter taste transduction nih.govnih.gov.

| Signaling Component | Role in Denatonium Benzoate Pathway | Reference |

|---|---|---|

| α-Gustducin | G-protein α-subunit activated by TAS2Rs, modulates downstream effectors. | nih.govnih.govresearchgate.net |

| Intracellular Calcium (Ca²⁺) | Key second messenger, released from intracellular stores upon receptor activation. | biorxiv.orgnih.govresearchgate.netnih.govresearchgate.netnih.gov |

| Cyclic AMP (cAMP) | Second messenger, levels can be decreased by denatonium-activated pathways. | nih.govnih.govnih.gov |

| Phospholipase C (PLC) | Enzyme activated by G-protein βγ-subunits, generates IP3 and DAG. | nih.govnih.govresearchgate.net |

| Inositol 1,4,5-Trisphosphate (IP3) | Second messenger that binds to receptors on the endoplasmic reticulum to release Ca²⁺. | nih.govnih.govresearchgate.net |

Extra-Gustatory Bitter Taste Receptor Expression and Functional Implications

Bitter taste receptors (T2Rs), once thought to be confined to the tongue, are now known to be widely expressed throughout the body, where they serve as chemosensory sentinels in various physiological processes unrelated to taste perception. rupress.org These extra-gustatory receptors respond to bitter agonists like denatonium benzoate, initiating localized cellular responses that contribute to processes ranging from hormone secretion to innate immunity. rupress.orgnih.gov

Distribution in Respiratory Epithelia (e.g., Sinonasal Cells, Airway Epithelial Cells)

Bitter taste receptors are strategically distributed throughout the epithelia of the upper and lower respiratory tracts, where they function as a critical component of the innate immune system. rupress.orgnih.gov They are found on multiple cell types, including ciliated airway epithelial cells, solitary chemosensory cells (SCCs), and airway smooth muscle cells. nih.govresearchgate.netwikipedia.org

Activation of T2Rs in the sinonasal cavity by compounds such as denatonium benzoate triggers a localized defense mechanism. nih.govnih.gov Denatonium activates a subset of T2Rs (specifically TAS2R4, TAS2R8, TAS2R10, TAS2R16, TAS2R39, TAS2R43, TAS2R46, and TAS2R47) expressed on SCCs. wikipedia.orgnih.govjci.org This binding event initiates a dose-dependent increase in intracellular calcium that propagates to surrounding epithelial cells. nih.govjci.org This calcium signal stimulates the release of bactericidal antimicrobial peptides (AMPs), such as β-defensins 1 and 2, from the neighboring cells, effectively creating a localized antimicrobial shield. nih.govnih.govjci.org

In addition to AMP secretion, T2R activation in ciliated epithelial cells stimulates the production of nitric oxide (NO). nih.govresearchgate.netfrontiersin.org Nitric oxide has direct bactericidal properties and also increases the ciliary beat frequency, enhancing mucociliary clearance to physically expel pathogens and irritants from the airways. nih.govresearchgate.netnih.gov Furthermore, denatonium can act as a bronchodilator by activating T2Rs present on airway smooth muscle, highlighting another protective role in the respiratory system. wikipedia.org

Presence and Signaling in Gastrointestinal Enteroendocrine Cells

The gastrointestinal (GI) tract is lined with specialized enteroendocrine cells (EECs) that express T2Rs and other chemosensory receptors to detect the chemical composition of luminal contents. researchgate.netpnas.org The activation of these receptors by bitter compounds like denatonium benzoate plays a significant role in regulating gut function, appetite, and metabolism. nih.govresearchgate.netresearchgate.net

When denatonium binds to T2Rs on EECs, it initiates a specific intracellular signaling cascade. nih.gov The process involves the activation of the G-protein subunit α-gustducin, which is also found in taste bud cells. nih.govnih.gov This leads to the enhancement of phospholipase C (PLC) activity, culminating in an increase in intracellular calcium concentrations. nih.gov This calcium influx is the critical step that triggers the secretion of key gastrointestinal hormones, including glucagon-like peptide-1 (GLP-1) and cholecystokinin (CCK). nih.govnih.govnih.gov

These hormones have systemic effects; GLP-1 stimulates insulin release from the pancreas, which helps regulate blood glucose levels, while both CCK and GLP-1 can reduce appetite and food intake by signaling to the brain via the vagus nerve. nih.govnih.gov Therefore, the T2Rs in the gut act as sensors that can translate the presence of potentially toxic bitter compounds into a coordinated physiological response to limit their absorption and ingestion. grantome.com

Expression in Other Tissues (e.g., Bone Marrow Stromal Cells, Vascular Smooth Muscle Cells)

The expression of T2Rs extends to cell types derived from the mesoderm, including bone marrow stromal cells (MSCs) and vascular smooth muscle cells (VSMCs), indicating a previously unrecognized chemosensory capacity in these tissues. nih.govplos.org Research has specifically identified the expression of the bitter taste receptor TAS2R46 in both human MSCs and VSMCs. nih.govplos.org

Activation of these receptors by denatonium elicits distinct secondary signals. In human MSCs, denatonium exposure leads to an increase in intracellular calcium release and a decrease in cyclic AMP (cAMP) levels, which are known signaling events in taste transduction. nih.govplos.org It also stimulates the extracellular release of adenosine triphosphate (ATP). nih.govresearchgate.net In VSMCs, denatonium binding also triggers intracellular calcium release. nih.govfigshare.com In rodent models, this activation resulted in a visible change in cell morphology and, when administered in vivo, caused a significant and rapid drop in blood pressure, indicating a potent vasodilator response. nih.govplos.orgresearchgate.net This is the first description of such chemosensory detection by MSCs and VSMCs, opening new avenues for understanding how these cells interact with their microenvironments. nih.govplos.org

| Cell Type | Expressed Receptor | Observed Cellular Response to Denatonium | Physiological Implication |

|---|---|---|---|

| Bone Marrow Stromal Cells (MSCs) | TAS2R46 | Increased intracellular Ca2+, Decreased cAMP, Increased extracellular ATP release nih.govplos.org | Modulation of bone marrow microenvironment signaling |

| Vascular Smooth Muscle Cells (VSMCs) | TAS2R46 | Increased intracellular Ca2+, Morphological changes nih.govplos.orgfigshare.com | Vasodilation, Regulation of blood pressure nih.govplos.org |

Role in Innate Immunity and Inflammatory Responses (e.g., NF-κB Pathway, Cytokine Modulation)

Beyond their role in taste, T2Rs are integral components of the innate immune system, acting as sentinels that detect bacterial products and initiate protective responses. nih.gov The activation of T2Rs by agonists like denatonium can directly influence inflammatory pathways. farmaciajournal.com In the upper airways, this immune function is well-established, where denatonium-activated T2Rs on SCCs lead to the secretion of bactericidal AMPs. nih.gov This response constitutes a rapid, primary defense against pathogens. rupress.org

Studies have also demonstrated a systemic anti-inflammatory effect of denatonium benzoate. In a rat model of carrageenan-induced inflammation, denatonium significantly inhibited paw edema, a classic sign of an acute inflammatory response. farmaciajournal.com This effect was accompanied by a significant decrease in the plasma levels of Prostaglandin (B15479496) E2 (PGE2), a key lipid mediator that promotes inflammation and pain. farmaciajournal.com While the precise mechanism is still under investigation, some signaling pathways linked to T2R activation and inflammation involve the ERK/MAPK/NF-κB pathway. researchgate.net These findings suggest that T2R agonists like denatonium can modulate inflammatory responses beyond the mucosal surfaces where they are often found. farmaciajournal.com

| Experimental Model | Parameter Measured | Effect of Denatonium Benzoate | Reference |

|---|---|---|---|

| Carrageenan-induced paw edema (Rat) | Paw Volume (Inflammation) | Significant inhibition of edema | farmaciajournal.com |

| Carrageenan-induced hyperalgesia (Rat) | Pain Threshold | Anti-hyperalgesic activity observed | farmaciajournal.com |

| Carrageenan-induced inflammation (Rat) | Plasma Prostaglandin E2 (PGE2) Levels | Significant decrease in PGE2 | farmaciajournal.com |

Structure-Activity Relationships (SAR) for Denatonium and its Derivatives

The extreme bitterness of denatonium is a direct result of its specific molecular structure and its high-affinity interaction with multiple T2R subtypes. wikipedia.org Structure-activity relationship (SAR) studies aim to decipher which molecular features are essential for this potent bioactivity.

Elucidation of Key Structural Features for Bitterness Potency

Denatonium is a quaternary ammonium (B1175870) salt, consisting of a positively charged cation and an associated anion, typically benzoate. atamankimya.comchemicalbook.com The active component responsible for the bitterness is the denatonium cation itself. chemicalbook.comresearchgate.net

Its structure is analogous to the local anesthetic lidocaine (B1675312), with one critical modification: the addition of a benzyl (B1604629) group to the quaternary amino nitrogen. atamankimya.com This feature is paramount for its intense bitterness. The key structural components for its potent activation of T2Rs are:

A Quaternary Ammonium Cation: This positively charged functional group serves as the primary anchor for interacting with the taste receptors.

A Benzyl Group: Attached to the nitrogen atom, this bulky, aromatic group is a crucial determinant of its high potency. atamankimya.com

Specific Substituents: The cation also includes two ethyl groups and a larger N-(2,6-dimethylphenyl)acetamide group, the precise spatial arrangement of which contributes to its specific fit within the binding pockets of at least eight human T2Rs (TAS2R4, TAS2R8, TAS2R10, TAS2R16, TAS2R39, TAS2R43, TAS2R46, and TAS2R47). wikipedia.orgatamankimya.com

The combination of a charged core with specific hydrophobic and aromatic moieties allows denatonium to effectively and potently activate a broad range of bitter taste receptors, making it the most bitter substance currently known. wikipedia.orgchemicalbook.com

Comparative Analysis with Other Bitter Compounds

The sensation of bitterness is not a monolithic perception but rather a complex sensory modality mediated by a family of approximately 25 known bitter taste receptors (TAS2Rs) in humans. Different bitter compounds exhibit varied profiles of receptor activation, leading to nuances in perception and downstream physiological responses. Denatonium benzoate, as a prototypical bitter agonist, serves as a crucial tool for comparative studies to understand the specificity and diversity of bitter taste signaling. nih.govselleckchem.com

Research has shown that denatonium benzoate activates a specific subset of the TAS2R family. In humans, it is a known agonist for at least eight different TAS2Rs, including TAS2R4 and TAS2R46. jci.org Studies in other species have identified homologous receptors; for instance, in mice, the mTAS2R108 is activated by denatonium. researchgate.net This contrasts with other bitter compounds that may activate different, sometimes overlapping, sets of receptors. For example, chloroquine activates TAS2R3 and TAS2R10, while quinine, another widely studied bitter compound, is an agonist for a broader range of TAS2Rs, including TAS2R4. biorxiv.orgnih.govresearchgate.net The specific receptors activated by various bitter compounds are a key determinant of their sensory and physiological effects.

| Compound | Known Human TAS2R Targets (Examples) |

|---|---|

| Denatonium Benzoate | TAS2R4, TAS2R8, TAS2R10, TAS2R13, TAS2R30, TAS2R46, TAS2R47 jci.orgresearchgate.netnih.gov |

| Quinine | TAS2R4, TAS2R7, TAS2R10, TAS2R14, TAS2R39, TAS2R43, TAS2R44, TAS2R46 biorxiv.org |

| Chloroquine | TAS2R3, TAS2R10 nih.govresearchgate.net |

| Caffeine | TAS2R7, TAS2R10, TAS2R14, TAS2R43, TAS2R46 |

| Cycloheximide | TAS2R14, TAS2R39 |

The differential activation of TAS2R subtypes leads to distinct downstream signaling and physiological outcomes. A comparative study on guinea pig trachea relaxation highlighted significant differences between denatonium and chloroquine. nih.govresearchgate.net While both compounds are TAS2R agonists and induce relaxation, denatonium selectively inhibited contractions induced by carbachol, and its effects were partly inhibited by blockers of large Ca²⁺-activated K⁺ channels. nih.gov In contrast, chloroquine uniformly inhibited contractions evoked by a wide range of stimuli, including prostaglandin E₂, histamine (B1213489), and leukotriene D₄, suggesting that these two bitter compounds operate through different signaling mechanisms despite both activating TAS2Rs. nih.govresearchgate.net

Further comparative insights come from studies on different model organisms. In Drosophila melanogaster larvae, genetic studies revealed that avoidance of denatonium is dependent on the Gr28 gene cluster. nih.gov Larvae lacking these genes showed a strong reduction in denatonium avoidance. nih.gov However, the same mutant larvae did not show significantly reduced avoidance to other bitter compounds like quinine, lobeline, and caffeine, indicating a distinct genetic and molecular pathway for denatonium sensing compared to these other bitterants in this model system. nih.gov

Similarly, in vitro studies on nasal solitary chemosensory cells (SCCs) from mice showed that these cells respond robustly to denatonium benzoate through a Phospholipase C (PLC)-mediated signaling cascade, leading to an increase in intracellular calcium. nih.gov Notably, these same cells did not respond to other bitter compounds such as salicin or cycloheximide, further underscoring the high degree of specificity in bitter compound recognition at the cellular level. nih.gov

| Compound | Model System | Observed Effect | Comparative Finding |

|---|---|---|---|

| Denatonium Benzoate | Drosophila Larvae | Strong avoidance behavior nih.gov | Avoidance is dependent on Gr28 genes, unlike quinine, lobeline, or caffeine. nih.gov |

| Quinine | Drosophila Larvae | Avoidance behavior nih.gov | Avoidance is not significantly affected by the absence of Gr28 genes. nih.gov |

| Denatonium Benzoate | Mouse Nasal SCCs | Rapid increase in intracellular calcium nih.gov | Cells respond to denatonium but not to salicin or cycloheximide. nih.gov |

| Cycloheximide | Mouse Nasal SCCs | No significant calcium response nih.gov | Demonstrates receptor specificity on these chemosensory cells. nih.gov |

| Denatonium Benzoate | Guinea Pig Trachea | Relaxation; selective inhibition of carbachol-induced contraction nih.govresearchgate.net | Displays a distinct pattern of activity compared to chloroquine. nih.govresearchgate.net |

| Chloroquine | Guinea Pig Trachea | Relaxation; uniform inhibition of contractions by multiple stimuli nih.govresearchgate.net | Suggests a different signaling mechanism than denatonium. nih.govresearchgate.net |

Advanced Analytical Methodologies for Denatonium Benzoate Detection and Quantification

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of denatonium (B1200031) benzoate (B1203000) from other components in a sample. These methods offer high sensitivity and selectivity, allowing for precise quantification.

High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet-Visible (UV-Vis) detection is a widely adopted and robust method for the determination of denatonium benzoate. polymersolutions.comies.gov.pl This technique separates the compound from the sample matrix on a stationary phase, and its concentration is then measured by its absorbance of UV light.

The versatility of HPLC allows for various column and mobile phase combinations to suit different sample types, from engine coolants to alcoholic beverages and plastics. polymersolutions.comastm.orgeuropa.eu For instance, reversed-phase columns like C18 or C8 are commonly employed. ies.gov.pleuropa.eu A standard test method for engine coolants utilizes HPLC to provide both qualitative and quantitative results in under 10 minutes. astm.org In the analysis of denatured alcohol, HPLC with UV detection at 210 nm is a standard method, with a working range of 0.5 to 20.0 mg/L. europa.eu Another approach for analyzing alcoholic products uses an ODS column with an isocratic mobile phase of 75% methanol (B129727) and 25% water, achieving a limit of quantitation of 0.17 mg/L. dergipark.org.tr

Identification is typically confirmed by comparing the retention time of the peak in the sample to that of a known standard, while quantification is achieved by measuring the peak area. europa.eudergipark.org.tr Photodiode array (PDA) detectors can also be used to provide spectral information, further confirming the identity of the compound. polymersolutions.com The method's linearity has been demonstrated in ranges such as 1.25 to 50 ppm, which is suitable for most commercial product applications where denatonium benzoate is typically added in the 10 to 30 ppm range. nih.gov

Table 1: HPLC-UV/Vis Methods for Denatonium Benzoate Analysis

| Matrix | Column | Mobile Phase | Detection Wavelength | Limit of Quantitation (LOQ) | Reference |

| Denatured Alcohol | LiChrospher® 100 CN | Acetonitrile (B52724) / 0.2% Sodium Chloride solution | 210 nm | 0.5 mg/L (part of working range) | europa.eu |

| Spirit Products | Chromolith Performance RP-18e | Acetonitrile / 0.01% Phosphoric Acid (gradient) | Diode-Array Detector | 0.3 mg/L | ies.gov.pl |

| Colognes | ODS | 75% Methanol / 25% Water (isocratic) | 210 nm | 0.17 mg/L | dergipark.org.tr |

| General | Primesep SB | Acetonitrile / Water / Ammonium (B1175870) Formate (gradient) | 260 nm | Not Specified | sielc.com |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

While less common than HPLC due to the non-volatile nature of the denatonium cation, Gas Chromatography-Mass Spectrometry (GC-MS) has been successfully applied for the analysis of denatonium benzoate. epa.gov This method typically involves a direct injection technique where the compound undergoes a thermal decomposition reaction in the heated GC injector port. epa.govnih.gov

A study investigating denatonium benzoate in denatured alcohol formulations found that it decomposes, likely via a process similar to a Stevens rearrangement, to form a neutral diethylamine (B46881) derivative. epa.gov This derivative is volatile and amenable to gas chromatography. The response was found to be dependent on the injector port temperature, with an optimal range of 250-350°C. epa.gov

Quantification is performed using the mass spectrometer in selected ion monitoring (SIM) mode, which provides high selectivity and sensitivity. epa.gov The presence of co-denaturants in the sample matrix, such as sucrose (B13894) octaacetate, was found to enhance the analytical response. epa.gov Standard curves for quantification were established in the 1-16 ppm range, demonstrating the method's utility for various alcohol formulations with a total analysis time of 18 minutes. epa.gov Another approach determines denatonium benzoate as benzyl (B1604629) chloride after an in-vial reaction, allowing for the analysis of both volatile and non-volatile denaturants in a single run. nih.gov

Table 2: GC-MS Method Parameters for Denatonium Benzoate Analysis

| Parameter | Value/Condition | Reference |

| Analysis Technique | Direct Injection GC-MS | epa.gov |

| Analyte Form | Thermally Decomposed Neutral Derivative | epa.gov |

| Injector Temperature | 250-350 °C | epa.gov |

| Quantification Mode | Selected Ion Monitoring (SIM) | epa.gov |

| Calibration Range | 1-16 ppm | epa.gov |

| Analysis Time | 18 minutes | epa.gov |

| Precision (within-run) | <4% | epa.gov |

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) offers significant advantages in terms of speed, resolution, and sensitivity over conventional HPLC. nih.gov This technique uses columns with smaller particle sizes, leading to faster and more efficient separations. The coupling with a mass spectrometer provides highly specific detection and structural information.

A UHPLC-MS method was developed for the analysis of Bitrex™ (a trade name for denatonium benzoate) in facemask fit testing solutions. nih.gov This method utilized a reversed-phase Acquity BEH C18 column with a mobile phase gradient. Detection was achieved using positive ion electrospray ionization (ESI), which is well-suited for the quaternary ammonium structure of the denatonium cation. nih.gov Another application involved the simultaneous determination of denatonium benzoate and naringin (B1676962) in children's finger paint pads. cmes.org This method used a C18 column with a gradient elution of acetonitrile and a potassium dihydrogen phosphate (B84403) buffer. The linear range for denatonium benzoate was 0.1-5.0 mg·L⁻¹, with a detection limit of 1.15 mg·kg⁻¹. cmes.org

The high selectivity of MS detection is particularly valuable for complex matrices, minimizing interferences that might affect UV-Vis detection. researchgate.net Liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry (LC-APCI-MS) has also been used, achieving a limit of detection (LOD) of 25 ng/ml and a limit of quantitation (LOQ) of 50 ng/ml. researchgate.net

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. nih.gov SFC can offer faster separations and is considered a "greener" alternative to HPLC due to reduced organic solvent consumption. nih.gov When coupled with mass spectrometry, SFC-MS becomes a powerful tool for analysis.

While specific, detailed research findings on SFC-MS for routine denatonium benzoate quantification are less prevalent than for HPLC or UHPLC, its potential has been demonstrated. nih.govsoton.ac.uk An assay for Bitrex™ was investigated using ultrahigh-performance supercritical fluid chromatography/mass spectrometry (UHPSFC/MS) as an alternative to a UHPLC/MS method. nih.gov In the broader context of pharmaceutical and agrochemical analysis, SFC-MS has proven effective for a wide range of compounds, showcasing its reliability and robustness. soton.ac.uknih.gov The technique is particularly advantageous for separating complex mixtures rapidly. nih.gov

Spectroscopic and Electrochemical Methods

Beyond chromatography, other analytical techniques based on spectroscopy and electrochemistry provide alternative or complementary approaches for the detection and quantification of denatonium benzoate.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry can be used as a direct analytical method for denatonium benzoate, particularly in simpler matrices or as a screening tool. researchgate.net A study demonstrated the detection of denatonium benzoate in a 40% ethanol/water solution by measuring its characteristic absorbance in the 200-350 nm range. electrooptics.com

For more complex samples where other components interfere with the direct UV spectrum of denatonium benzoate, chemical derivatization or extraction procedures are employed. researchgate.net One such method involves the reaction of the denatonium cation with an anionic dye indicator, disulphine blue VN-150. This reaction forms an intensely colored ion-association complex with a 1:1 stoichiometry, which can be extracted into an organic solvent like chloroform. researchgate.net The concentration of denatonium benzoate is then determined by measuring the absorbance of this colored complex in the visible region of the spectrum, for example, by measuring the absorbance of the aqueous phase at 640 nm after the dye is released from the complex. This approach provides a simple, fast, and relatively inexpensive means of quantification. researchgate.net

Table 3: UV-Vis Spectrophotometry Method for Denatonium Benzoate

| Method Type | Principle | Solvent for Extraction | Measurement | Reference |

| Indirect (Colorimetric) | Forms 1:1 ion-association complex with disulphine blue VN-150 dye | Chloroform | Absorbance of the colored complex | researchgate.net |

| Direct | Measures characteristic absorbance of the compound | 40% Ethanol/Water | Absorbance in the 200-350 nm range | electrooptics.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool not only for the structural elucidation of molecules but also for their quantification. In the context of denatonium benzoate analysis, NMR provides detailed information about the molecular structure, which can be leveraged for quantitative purposes.

Research has demonstrated the use of both ¹H and ¹³C NMR spectroscopy in identifying and characterizing denatonium benzoate and its related compounds. For instance, in a study involving gas chromatography, NMR was instrumental in elucidating the structure of a neutral diethylamine derivative, a thermal decomposition product of denatonium benzoate formed in the heated injector port of the gas chromatograph. The quantification of denatonium benzoate was then indirectly achieved by measuring the response of this derivative.

Quantitative NMR (qNMR) offers a primary measurement method, as the signal intensity is directly proportional to the number of atomic nuclei. By integrating the signals of specific protons of the denatonium cation relative to a known concentration of an internal standard, a precise and accurate quantification can be achieved without the need for a calibration curve specific to the analyte. While detailed quantitative ¹H-NMR studies specifically targeting denatonium benzoate are not extensively published, the principles of qNMR have been successfully applied to similar compounds, such as in the analysis of benzoate dioxygenase substrates, highlighting its potential for the direct and accurate measurement of denatonium benzoate in various matrices.

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), is a cornerstone for the sensitive and selective analysis of denatonium benzoate. This combination allows for the separation of the analyte from complex matrices followed by its unambiguous identification and precise quantification based on its mass-to-charge ratio.

Several LC-MS methodologies have been developed for the determination of denatonium benzoate in a variety of products. Liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry (LC-APCI-MS) has been successfully employed for the analysis of denatonium benzoate in alcoholic products. This technique offers high sensitivity and is suitable for the ionization of the quaternary ammonium cation of denatonium. Furthermore, ultrahigh-performance liquid chromatography coupled with electrospray ionization mass spectrometry (UHPLC/ESI-MS) provides a rapid and robust method for the detection and quantification of denatonium benzoate.

To enhance the accuracy of quantification, especially in complex samples, the use of isotopically labeled internal standards is a common practice. A study detailed the synthesis of a deuterium-labeled denatonium cation for use in quantitative LC-MS analysis. The co-elution of the deuterated and non-deuterated forms allows for the correction of matrix effects and variations in instrument response, leading to highly reliable results.

Gas chromatography-mass spectrometry (GC-MS) has also been investigated for the analysis of denatonium benzoate. Although denatonium benzoate is a non-volatile quaternary ammonium salt, it can be analyzed by GC-MS after thermal decomposition in the injector port to a more volatile derivative, which is then separated and detected by the mass spectrometer.

Development of Electrochemical Sensors and Biosensors

The development of electrochemical sensors and biosensors represents a growing area of research for the rapid, cost-effective, and portable detection of a wide range of chemical compounds. While the field has seen significant advancements for various environmental and food contaminants, the specific application to denatonium benzoate is more nascent.

A notable development in this area is the creation of a potentiometric sensor based on a poly(vinyl chloride) (PVC) matrix membrane ion-selective electrode (ISE) for the determination of the denatonium cation. halal.ac.irresearchgate.neteuropa.eu This sensor utilizes a denatonium salt of tetraphenylborate (B1193919) as the ionophore within the PVC membrane. halal.ac.irresearchgate.neteuropa.eu The electrode exhibits a potentiometric response to the denatonium ion, allowing for its quantification in samples. This ISE was successfully applied to the determination of denatonium benzoate in rapeseed oil in the parts-per-million range. halal.ac.ireuropa.eu The principle of ion-selective electrodes relies on the selective binding of the target ion to the ionophore in the membrane, which generates a potential difference that is proportional to the activity of the ion in the sample.

While specific biosensors for denatonium benzoate have not been extensively reported, the broader advancements in biosensor technology suggest potential future applications. Biosensors utilize a biological recognition element, such as an enzyme, antibody, or nucleic acid, coupled with a transducer to generate a signal upon binding with the target analyte. Given the ionic nature of the denatonium cation, it is conceivable that aptamer-based biosensors (aptasensors) or other affinity-based biosensors could be developed for its highly selective and sensitive detection in various matrices.

Method Validation and Performance Characteristics in Research Applications

The validation of analytical methods is a critical process in research and quality control to ensure that the chosen method is reliable, accurate, and fit for its intended purpose. For denatonium benzoate analysis, various performance characteristics are evaluated to establish the method's credibility.

Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

Linearity is the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the limit of quantitation (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Numerous studies on the analysis of denatonium benzoate, primarily using High-Performance Liquid Chromatography (HPLC), have reported these validation parameters. The linear range can vary depending on the specific method and instrumentation. For instance, a validated HPLC method for the analysis of denatonium benzoate in consumer products demonstrated a linear curve in the range of 1.25 to 50 ppm. polymersolutions.com Another study on its determination in colognes reported a linear range of 0.26 to 15.75 mg/L. researchgate.net

The LOD and LOQ are crucial for determining the suitability of a method for trace-level analysis. Research has established varying detection and quantitation limits for different analytical techniques.

Method Performance Characteristics for Denatonium Benzoate Analysis

| Analytical Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Source |

|---|---|---|---|---|

| HPLC | 1.25 - 50 ppm | Not Reported | Not Reported | polymersolutions.com |

| RP-HPLC-UV | 0.26 - 15.75 mg/L | 0.050 mg/L | 0.17 mg/L | researchgate.net |

| LC-APCI-MS | 50 - 1000 ng/mL | 25 ng/mL | 50 ng/mL | europa.eu |

| Capillary Electrophoresis | 2 - 50 mg/L | 0.45 mg/L | Not Reported | researchgate.net |

| HPLC-UV | 0.5 - 20.0 mg/L | 0.2 mg/L | 0.5 mg/L |

Precision, Accuracy, and Robustness Studies

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and can be evaluated at different levels, such as repeatability (intra-day precision) and intermediate precision (inter-day precision). Accuracy is the closeness of the test results obtained by the method to the true value. Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.

In a study validating a capillary electrophoresis method for denatonium benzoate, the precision was thoroughly evaluated. The repeatability, measured as RSD for the migration time, was between 0.43% and 0.56%, while for the peak area, it ranged from 5.28% to 7.85%. researchgate.net The intermediate precision showed RSDs of 0.87-1.04% for migration time and 7.45-9.12% for peak area. researchgate.net Another study using UHPLC/MS reported that repeatable measurements were within 10% of the expected concentration.

The accuracy of a method is often assessed through recovery studies in spiked samples. For the potentiometric ion-selective electrode, the determination of denatonium benzoate in spiked rapeseed oil samples agreed to within ±5% of the added amounts, demonstrating good accuracy. halal.ac.ireuropa.eu

Robustness is evaluated by introducing small changes to the method's parameters, such as the pH of the mobile phase, flow rate, or temperature, and observing the effect on the results. While detailed robustness studies for denatonium benzoate methods are not always published in full, they are a critical component of method development and validation, ensuring that the method is reliable for routine use in different laboratories and with different instruments.

Application of Analytical Methods in Environmental and Product Monitoring Research

The developed analytical methodologies for denatonium benzoate are applied in a variety of research and monitoring contexts, from quality control of commercial products to the investigation of its environmental fate.

In product monitoring, these methods are essential for verifying the concentration of denatonium benzoate in products where it is used as a denaturant or an aversive agent. High-performance liquid chromatography (HPLC) is widely used for this purpose. For example, HPLC methods have been applied to quantify denatonium benzoate in antifreeze and windshield washer fluids to ensure compliance with regulations mandating its addition. polymersolutions.com Similarly, the concentration of denatonium benzoate in denatured alcohol and alcohol-containing solutions like burning alcohol and screen-wash is monitored using validated HPLC-UV methods to meet legislative requirements. europa.eu The plastics and coatings industry also utilizes HPLC to determine the amount of denatonium benzoate added as a pest deterrent. polymersolutions.com Furthermore, the analysis of denatonium benzoate in colognes and other cosmetic products is performed to ensure it is within the regulated limits. researchgate.net

The environmental monitoring of denatonium benzoate is an emerging area of research. Due to its use in a wide range of consumer products, there is a potential for it to enter the environment through improper disposal or spillage. One study investigated the removal of denatonium benzoate from drinking water sources through oxidation with chlorine. This research highlights the concern of its potential presence in water and the need for analytical methods to monitor its levels in environmental matrices. The study utilized HPLC to quantify the concentration of denatonium benzoate in water samples before and after treatment.

The development of sensitive and reliable analytical methods is crucial for understanding the occurrence, fate, and potential impact of denatonium benzoate in the environment. These methods can be used to analyze various environmental compartments, such as water and soil, to assess the extent of contamination and the effectiveness of any remediation efforts.

Environmental Fate, Degradation, and Ecotoxicological Research

Biodegradation Pathways and Microbial Metabolism Studies

Research into the biodegradation of denatonium (B1200031) benzoate (B1203000) indicates that microbial activity primarily targets the benzoate portion of the molecule. sae.org The denatonium cation, which is responsible for the compound's aversive bitter taste, remains largely intact during biological wastewater treatment processes. sae.org

Benzoate is a well-studied compound in microbial metabolism and serves as a model for the bacterial catabolism of aromatic compounds. nih.gov Microorganisms have evolved several distinct pathways to break down the stable aromatic ring of benzoate under both aerobic and anaerobic conditions. wikipedia.org

Aerobic Benzoate Degradation: Under aerobic conditions, bacteria typically employ pathways that initiate with the hydroxylation of the aromatic ring to form catechol. nih.gov The ring is then cleaved by a dioxygenase. nih.gov An alternative aerobic "hybrid" pathway, known as the box pathway, starts with the activation of benzoate to benzoyl-CoA, which then undergoes dearomatization and ring cleavage. nih.govnih.gov

Anaerobic Benzoate Degradation: In the absence of oxygen, the degradation of benzoate is initiated by its activation to benzoyl-CoA. nih.govfrontiersin.org This is followed by a reduction of the aromatic ring and a modified β-oxidation pathway. nih.gov Benzoyl-CoA is a central intermediate in the anaerobic metabolism of many aromatic compounds. frontiersin.orgethz.ch

Studies specifically investigating the biodegradability of denatonium benzoate have concluded that the benzoate component is primarily responsible for any observed biodegradation. sae.org In contrast, the denatonium cation is resistant to microbial degradation. sae.org

In a Semi-Continuous Activated Sludge (SCAS) test, the denatonium ion was not removed through microbial action or by adsorption onto the sludge solids. sae.org Further testing confirmed a lack of CO2 production, corroborating the absence of biodegradation for the denatonium ion. sae.org Analysis using High-Performance Liquid Chromatography (HPLC) verified that the denatonium ion remained intact in test effluents following treatment. sae.org This persistence suggests that while the benzoate anion is readily mineralized, the denatonium cation can pass through conventional wastewater treatment systems and enter the aquatic environment. researchgate.netnih.gov

Despite its biological stability, the denatonium ion does not appear to be toxic to the microbial communities essential for wastewater treatment. A microbial inhibition test demonstrated that denatonium is not toxic to microorganisms in activated sludge at concentrations ranging from 1 to 150 mg/L. sae.org This indicates that the presence of denatonium benzoate in wastewater is unlikely to disrupt the biological treatment processes responsible for breaking down other organic pollutants.

Abiotic Transformation Processes (Photodegradation, Hydrolysis)

Abiotic processes such as hydrolysis and phototransformation are not considered significant routes of transformation for denatonium benzoate in the environment. The compound is stable to hydrolysis, with a reported half-life of over a year at pH levels of 4, 5, 7, and 9.

| Process | Compartment | pH | Half-life (DT₅₀) |

|---|---|---|---|

| Hydrolysis | Aquatic | 4, 5, 7, 9 | > 1 year |

| Phototransformation | Soil | N/A | 235 days |

| Phototransformation | Water | 5 | 15 days |

| Phototransformation | Water | 9 | Stable |

Environmental Persistence and Mobility in Soil and Aquatic Compartments

Denatonium benzoate is considered to be moderately persistent in soil environments and can persist in water under certain conditions. herts.ac.uk Its high aqueous solubility suggests a potential for leaching to groundwater; however, its usage patterns and interaction with soil components can mitigate this risk. herts.ac.uk

Studies on its adsorption to soils have shown a strong affinity, indicating it is not expected to leach significantly. herts.ac.uk However, other research has shown that sandy soil may not inhibit its seepage into drinking water sources. udayton.edu The compound's mobility in soil can also be influenced by the type of soil, with sorption being affected by the specific clay minerals present.

| Parameter | Value Range | Mobility Interpretation |

|---|---|---|

| Soil Adsorption Coefficient (Kd) | 7.9 to 527.9 mL/g | Low to Immobile |

Occurrence and Monitoring in Wastewater Treatment Plant Effluents and Natural Waters

The persistence of the denatonium cation has led to its identification as a ubiquitous water contaminant. researchgate.net It is consistently detected in the effluents of wastewater treatment plants (WWTPs) and, consequently, in the rivers and surface waters that receive this effluent. researchgate.netnih.gov

Monitoring studies in Germany detected denatonium in 100% of the 22 WWTP effluents investigated, with a maximum concentration of 341 ng/L. nih.gov In the receiving Ammer river, concentrations up to 195 ng/L were found in wastewater-impacted samples. nih.gov Further analysis of effluents from Italy and Switzerland confirmed the international occurrence of denatonium as an anthropogenic contaminant. uni-tuebingen.denih.gov

Conventional wastewater treatment is not effective at removing denatonium. uni-tuebingen.de However, advanced treatment techniques like ozonation have shown the potential to degrade the compound. In one pilot-scale study, ozonation removed approximately 74% of the initial denatonium load from wastewater. nih.govresearchgate.net This degradation, however, was accompanied by the formation of at least two polar transformation products whose toxicological properties are unknown. nih.gov

Research on Denatonium Benzoate as an Environmentally Benign Compound (e.g., Fungicide Applications)

Contrasting with the findings on its environmental persistence, some research has explored denatonium benzoate as a potentially "environmentally friendly" compound for specific applications, notably as a fungicide. google.comgoogle.com Patents for this use describe it as a degradable, non-polluting small molecule compound with high efficiency and low toxicity for controlling plant diseases caused by pathogenic bacteria. google.com

This research highlights the compound's good inhibitory activity against various plant pathogenic fungi. google.comgoogle.com The claim that it is a "degradable" and "non-polluting" compound, however, stands in contrast to the significant body of evidence demonstrating the persistence of the denatonium cation in aquatic environments. sae.orgresearchgate.netnih.gov The proposed fungicidal application suggests that while the denatonium ion may resist microbial breakdown, it possesses biological activity that could be harnessed for agricultural purposes.

Research Applications and Models in Behavioral and Cellular Sciences

Cellular and Molecular Studies on Non-Gustatory Functions

Beyond its role in taste and aversion, denatonium (B1200031) benzoate (B1203000) is used to study the functions of bitter taste receptors (TAS2Rs) located in non-gustatory tissues throughout the body. These studies have revealed roles for these receptors in fundamental cellular processes like proliferation, apoptosis, and inflammation.

Denatonium benzoate has been shown to influence cell viability, proliferation, and programmed cell death (apoptosis) in various cell types, often through the activation of extra-oral TAS2Rs.

In the context of cancer, denatonium has demonstrated anti-proliferative and pro-apoptotic effects.

Acute Myeloid Leukemia (AML): In AML cell lines, denatonium treatment reduced cell proliferation by inducing cell cycle arrest and triggered apoptosis through the activation of the caspase cascade. nih.gov

Head and Neck Squamous Cell Carcinoma (HNSCC): Stimulation of HNSCC cell lines with denatonium benzoate led to mitochondrial dysfunction and induced apoptosis, suggesting that targeting TAS2Rs could be a therapeutic strategy. core.ac.uk

Studies on non-cancerous cells have yielded similar findings.

Airway Epithelial Cells: Denatonium benzoate has been observed to inhibit cell growth and induce apoptosis in human airway epithelial cells. researchgate.netnih.govaversiontech.com The mechanism involves mitochondrial damage, characterized by swelling, loss of membrane potential, and the release of pro-apoptotic proteins like cytochrome c. researchgate.netnih.gov

Pancreatic Islet Cells: At high concentrations, denatonium benzoate was found to increase apoptosis in mouse pancreatic islet cells, which was associated with a reduction in insulin secretion. nih.gov

Chicken Heart and Kidney Cells: In vivo studies in chickens have shown that dietary exposure to denatonium benzoate can induce apoptosis in the epithelial cells of the heart and kidneys. nih.gov

These findings highlight a conserved function of denatonium in modulating fundamental cellular processes across different cell types and species.

| Cell Type | Observed Effect | Reported Mechanism | Reference |

|---|---|---|---|

| Acute Myeloid Leukemia (AML) Cells | Reduced proliferation, induced apoptosis | Cell cycle arrest, caspase cascade activation | nih.gov |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | Induced apoptosis | Mitochondrial dysfunction | core.ac.uk |

| Airway Epithelial Cells | Inhibited growth, induced apoptosis | Mitochondrial damage, cytochrome c release | researchgate.netnih.gov |

| Pancreatic Islet Cells | Induced apoptosis (at high concentrations) | Increased activated caspase-3/7 | nih.gov |

| Chicken Heart & Kidney Epithelial Cells | Induced apoptosis | Upregulation of apoptosis-related genes | nih.gov |

Emerging research indicates that denatonium benzoate possesses anti-inflammatory properties, mediated through the activation of TAS2Rs on immune and other cell types. In rat models of inflammation, intraperitoneally administered denatonium benzoate has been shown to significantly inhibit paw edema induced by carrageenan. nih.govresearchgate.net This anti-inflammatory effect is accompanied by anti-hyperalgesic (pain-reducing) activity. nih.govresearchgate.net

The mechanism underlying these effects appears to involve the modulation of key inflammatory mediators. Studies have demonstrated that treatment with denatonium benzoate leads to a significant decrease in the plasma levels of prostaglandin (B15479496) E2 (PGE2), a potent pro-inflammatory molecule. nih.govresearchgate.net Furthermore, it has been reported that denatonium benzoate can reduce the release of cytokines from human lung macrophages that have been stimulated with lipopolysaccharide, a bacterial endotoxin. researchgate.net These findings suggest that TAS2R activation by denatonium can suppress inflammatory pathways, presenting a potential avenue for therapeutic exploration.

Research on Metabolic Regulation via Gut Bitter Receptors (e.g., GLP-1 Secretion, Glucose Transport)

Emerging research has identified the expression of bitter taste receptors (T2Rs) in the gastrointestinal tract, where they play a role in metabolic regulation. Denatonium benzoate, a potent T2R agonist, has been utilized as a research tool to investigate these "extra-oral" sensory functions. Studies have demonstrated that activation of gut-expressed T2Rs by denatonium benzoate can stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone crucial for glucose homeostasis researchgate.netphysiology.orgnih.govphysiology.org.

In a study utilizing human enteroendocrine NCI-H716 cells, denatonium benzoate was found to induce the secretion of GLP-1 in a concentration-dependent manner nih.gov. The signaling pathway was identified to involve the G-protein subunit α-gustducin, a key component in taste signal transduction nih.gov. This activation leads to the enhancement of phospholipase C (PLC) activity, resulting in increased intracellular calcium concentrations and subsequent hormone release nih.gov.

Animal studies have further elucidated the physiological effects of this mechanism. In diabetic db/db mice, oral administration of denatonium benzoate prior to a glucose challenge led to increased plasma GLP-1 and subsequent insulin secretion, which in turn lowered blood glucose levels nih.govphysiology.org. These findings suggest that the activation of gut bitter taste receptors can be a potential therapeutic target for managing type 2 diabetes nih.gov.

Further investigations have also explored the effects of denatonium benzoate on pancreatic islet hormone secretion. In isolated mouse pancreatic islets, denatonium benzoate was shown to augment insulin, glucagon, and somatostatin secretion, independent of glucose concentrations researchgate.netphysiology.orgphysiology.org. The mechanism for stimulated insulin secretion was found to involve the closure of the KATP channel, activation of T2R signaling in beta-cells, and intra-islet GLP-1 release researchgate.netphysiology.orgphysiology.org. However, it is important to note that high concentrations of denatonium benzoate were associated with cellular apoptosis in pancreatic islets, highlighting the need for careful dose-response studies researchgate.netphysiology.orgphysiology.org.

The following table summarizes key findings from studies on the effects of denatonium benzoate on GLP-1 secretion and glucose metabolism:

| Model System | Key Findings | Reference |

| Human Enteroendocrine NCI-H716 Cells | Denatonium benzoate induces GLP-1 and PYY secretion in a concentration-dependent manner. The signaling pathway involves α-gustducin and phospholipase C. | nih.gov |

| db/db Mice | Oral gavage of denatonium benzoate stimulated GLP-1 and subsequent insulin secretion, leading to lower blood glucose levels after a glucose challenge. | nih.gov |

| Mouse Pancreatic Islets | Denatonium benzoate augmented insulin, glucagon, and somatostatin secretion independent of glucose. | researchgate.netphysiology.orgphysiology.org |

| Healthy Female Volunteers | Intragastric administration of denatonium benzoate decreased hunger ratings and antral motility during the fasting state. | nih.gov |

Investigations into Smooth Muscle Relaxation and Ciliary Beating Modulation

The expression of bitter taste receptors is not limited to the gastrointestinal tract; they are also found in airway smooth muscle and ciliated epithelial cells. Denatonium benzoate has been instrumental in exploring the physiological roles of these receptors in the respiratory system.

Activation of T2Rs on airway smooth muscle cells by bitter agonists, including denatonium benzoate, has been shown to induce profound smooth muscle relaxation nih.gov. This relaxation is significant as it occurs through a mechanism distinct from that of β2-adrenergic agonists, the standard class of bronchodilators used in asthma therapy nih.gov. The signaling pathway for T2R-mediated smooth muscle relaxation involves an increase in intracellular calcium concentration ([Ca2+]i) nih.gov. This finding is particularly relevant for the development of novel therapies for obstructive lung diseases, as T2R agonists maintain their efficacy even under conditions of β2-adrenergic receptor desensitization nih.gov.

In addition to its effects on smooth muscle, denatonium benzoate has been used to study the modulation of ciliary beating. Activation of T2Rs on airway epithelial cells can increase ciliary beat frequency, which is a critical component of mucociliary clearance, the primary defense mechanism of the lungs nih.gov. This suggests that T2R agonists could have a dual therapeutic effect in airway diseases by both dilating the airways and enhancing mucus clearance nih.gov.

Research has also extended to other types of smooth muscle. A study on rat corpus cavernosum demonstrated that denatonium benzoate causes potent, dose-dependent smooth muscle relaxation nih.gov. The findings indicated that TAS2R10, a specific bitter taste receptor, is expressed in both the corpus cavernosum smooth muscle and its nerve fibers nih.gov. Denatonium's relaxant effect was also found to enhance the nitric oxide (NO) and hydrogen sulfide (H2S) mediated inhibitory neurotransmission, suggesting a potential therapeutic role for T2R agonists in erectile dysfunction nih.gov.

The table below summarizes the effects of denatonium benzoate on smooth muscle and ciliary function:

| Tissue/Cell Type | Effect of Denatonium Benzoate | Potential Implication | Reference |

| Airway Smooth Muscle | Induces profound relaxation | Novel bronchodilator for obstructive lung diseases | nih.gov |

| Airway Epithelial Cells | Increases ciliary beat frequency | Enhanced mucociliary clearance | nih.gov |

| Rat Corpus Cavernosum Smooth Muscle | Causes potent, dose-dependent relaxation | Potential therapeutic target for erectile dysfunction | nih.gov |

Denatonium Benzoate as a Research Tool in Pharmaceutical and Chemical Sciences

Mimicry of Bitter Taste for Placebo Control in Research Settings

The intensely bitter taste of denatonium benzoate makes it a useful tool in research settings, particularly as a placebo control to mimic the taste of bitter-tasting active pharmaceutical ingredients. By incorporating denatonium benzoate into a placebo formulation, researchers can effectively blind studies where the active drug has a noticeable bitter taste. This helps to minimize bias and ensure that the observed effects are due to the pharmacological activity of the drug and not to the sensory experience of the participants.

For instance, in studies evaluating the efficacy of a new bitter medication, a placebo containing denatonium benzoate can be used to ensure that both the active and placebo groups experience a similar taste sensation. This is crucial for maintaining the integrity of double-blind clinical trials. The use of denatonium benzoate as a bittering agent in placebos is a practical application of its aversive taste properties in a controlled research context researchgate.netescholarship.org.

Use in Fit-Testing for Respiratory Protection Research

Denatonium benzoate is widely used in qualitative fit-testing for respirators to ensure a proper seal and adequate protection against airborne hazards nih.govresearchgate.netsaswh.ca. The fit-test involves creating an aerosol of a denatonium benzoate solution in a hood worn by the individual being tested. If the respirator is not properly sealed, the individual will be able to taste the intensely bitter substance, indicating a failed fit-test saswh.ca.

This method is a critical component of respiratory protection programs and research, particularly in occupational health settings for healthcare workers and others who may be exposed to airborne pathogens or hazardous materials nih.govresearchgate.net. The use of denatonium benzoate provides a reliable and immediate sensory indicator of respirator leakage.

A review of workers' compensation claims related to denatonium benzoate fit-testing in British Columbia, Canada, highlighted that while the method is generally safe, a small number of individuals may experience adverse reactions, most commonly respiratory or dermatological symptoms nih.govresearchgate.net. This has led to recommendations for more systematic research into the potential health risks for susceptible individuals nih.gov. Despite these rare adverse events, denatonium benzoate remains a standard and valuable tool in ensuring the effectiveness of respiratory protective equipment.

The following table outlines the use of denatonium benzoate in respirator fit-testing:

| Application | Mechanism | Significance | Reference |

| Qualitative Respirator Fit-Testing | An aerosolized solution of denatonium benzoate is used as a challenge agent. A bitter taste indicates a leak in the respirator seal. | Provides a reliable and immediate sensory indicator of respirator fit, crucial for ensuring worker safety in hazardous environments. | nih.govresearchgate.netsaswh.ca |

Regulatory Science and Public Health Implications of Research Findings

Scientific Underpinnings for Mandated Use as an Aversive Agent

The primary scientific basis for the mandated use of denatonium (B1200031) benzoate (B1203000) as an aversive agent is its exceptionally bitter taste, which is detectable by humans at extremely low concentrations. chemicalbook.comscienceofcooking.com Discovered in 1958, it is recognized as the bitterest known chemical compound. scienceofcooking.comwikipedia.org This intense bitterness is intended to provoke an immediate and strong rejection response upon taste, thereby preventing the ingestion of harmful substances. nbinno.comnih.gov

The aversive effect of denatonium benzoate is rooted in its interaction with the human gustatory system. It activates specific bitter taste receptors, a biological mechanism that has evolved to signal the presence of potentially toxic substances. nbinno.comnih.gov In humans, denatonium is recognized by at least eight distinct bitter taste receptors (TAS2Rs), including TAS2R4, TAS2R8, TAS2R10, TAS2R39, TAS2R43, TAS2R16, TAS2R46, and TAS2R47. wikipedia.org The activation of these G-protein-coupled receptors initiates a signaling cascade that results in the perception of bitterness. nih.gov This involves the activation of the G-protein subunit α-gustducin, a reduction in intracellular cAMP levels, and an increase in phospholipase C (PLC) activity, leading to elevated intracellular calcium concentrations. nih.gov This well-understood biochemical pathway provides a strong scientific rationale for its use as a deterrent. nih.gov